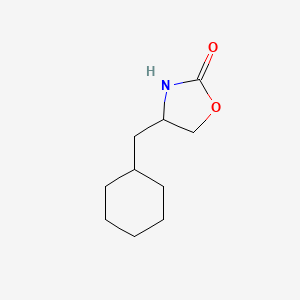

4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(cyclohexylmethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h8-9H,1-7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCDAAIZBRTBMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2COC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 4 Cyclohexylmethyl 1,3 Oxazolidin 2 One

Enantioselective Synthesis Strategies

Achieving high enantioselectivity is paramount for the synthesis of 4-(cyclohexylmethyl)-1,3-oxazolidin-2-one, as the biological and chemical properties of its enantiomers can differ significantly. Modern synthetic methods have moved beyond classical resolution to more efficient asymmetric syntheses that create the desired stereocenter with high fidelity.

Cyclization Routes from β-Amino Alcohols and Related Precursors

A foundational and widely utilized method for constructing the oxazolidinone ring is the cyclization of chiral β-amino alcohols. organic-chemistry.org For the target molecule, the key precursor is enantiopure (S)- or (R)-1-amino-3-cyclohexylpropan-2-ol. This precursor can be synthesized from the corresponding α-amino acid, L-cyclohexylalanine, through reduction of the carboxylic acid moiety.

Once the chiral β-amino alcohol is obtained, it can be cyclized using various carbonylating agents. Phosgene (B1210022) and its derivatives, such as diphosgene and triphosgene, are effective but highly toxic. Safer alternatives like carbonyldiimidazole (CDI), dialkyl carbonates (e.g., dimethyl carbonate or diethyl carbonate), or chloroformates are commonly employed. The reaction proceeds via the formation of an intermediate carbamate (B1207046), which then undergoes intramolecular cyclization with the adjacent hydroxyl group, typically under basic conditions, to form the stable five-membered oxazolidinone ring. researchgate.net

| Carbonylating Agent | Typical Base/Catalyst | Solvent | General Yields |

|---|---|---|---|

| Carbonyldiimidazole (CDI) | None required or DMAP | THF, CH2Cl2 | Good to Excellent |

| Diethyl Carbonate | K2CO3, NaOMe | EtOH, Toluene | Moderate to Good |

| Methyl Chloroformate | Triethylamine, Pyridine | CH2Cl2 | Good to Excellent |

| Carbon Dioxide (CO2) | Chlorostannoxane catalysts | Methanol | Moderate to Good researchgate.net |

Electrochemical Carboxylation Approaches for Oxazolidinone Formation

In the pursuit of more sustainable synthetic methods, electrochemical approaches have gained traction. Electrochemically mediated carboxylative cyclization of allylic amines with carbon dioxide (CO₂) presents a modern route to oxazolidinones. organic-chemistry.org This method avoids the use of toxic phosgene derivatives and utilizes CO₂, an abundant C1 source. The reaction involves the electrochemical oxidation of a phosphine (B1218219) and an alcohol to generate an alkoxyphosphonium intermediate, which is then followed by an intramolecular nucleophilic substitution by an amine or amide. organic-chemistry.org While this has been demonstrated for allylic amines, the principle can be extended to amino alcohol precursors. For the synthesis of this compound, this would involve the direct carboxylation of 1-amino-3-cyclohexylpropan-2-ol. The electrochemical approach offers mild reaction conditions and a novel way to activate the substrates without harsh chemical reagents.

Intramolecular Cyclization Protocols

Intramolecular cyclization offers a powerful strategy for forming the oxazolidinone ring with defined stereochemistry. One such protocol involves the cyclization of N-Boc (tert-butoxycarbonyl) protected amino alcohols. The N-Boc group serves as a carbamate precursor. By converting the hydroxyl group of an N-Boc protected β-amino alcohol into a good leaving group (e.g., a mesylate or tosylate), an intramolecular SN2 reaction can be induced. researchgate.net The carbamate nitrogen acts as the nucleophile, attacking the carbon bearing the leaving group and resulting in ring closure with inversion of configuration at that center. This method is highly effective for stereospecific synthesis. researchgate.net

Another approach is the intramolecular cyclization of N-Boc protected epoxides. rsc.org Starting with a suitable chiral epoxide tethered to an N-Boc protected amine, the cyclization can proceed via either a 5-exo or 6-endo ring-opening pathway. For precursors bearing an alkyl group, such as a cyclohexylmethyl group, the reaction regioselectively favors the 5-exo cyclization to yield the 1,3-oxazolidin-2-one. rsc.org This reaction can proceed under mild, transition-metal-free conditions, often just by refluxing in a solvent like trifluoroethanol. rsc.org

Hypervalent Iodine Mediated Cyclization

Hypervalent iodine reagents have emerged as versatile and environmentally benign alternatives to heavy metal oxidants in organic synthesis. The preparation of oxazolidinones can be achieved through the hypervalent iodine-mediated cyclization of N-allylcarbamates. bohrium.comworktribe.comhud.ac.uk This methodology involves the activation of the alkene in an N-allylcarbamate by a hypervalent iodine(III) reagent, such as a derivative of Koser's reagent ([Hydroxy(tosyloxy)iodo]benzene). This activation facilitates an intramolecular cyclization by the carbamate nitrogen. bohrium.com

A key advantage of this method is the potential for enantioselectivity. Preliminary studies have shown that using a chiral iodane (B103173) can induce the formation of an oxazolidinone with an encouraging enantiomeric excess, opening a pathway for asymmetric synthesis. bohrium.comworktribe.com This metal-free approach is compatible with a variety of substrates and offers a powerful tool for constructing substituted oxazolidinones. bohrium.com

Green Chemistry Principles in Oxazolidinone Synthesis

The application of green chemistry principles is crucial for developing sustainable and environmentally responsible chemical processes. This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency. In the context of oxazolidinone synthesis, this has led to the development of catalyst-free and solvent-free methodologies.

Catalyst-Free and Solvent-Free Methodologies

Several strategies have been developed to synthesize oxazolidinones under catalyst-free and solvent-free conditions, aligning with the core tenets of green chemistry. rsc.org These methods often rely on thermal activation or the use of microwave irradiation to drive the reaction. organic-chemistry.org

One common approach involves the direct reaction of β-amino alcohols with a carbonyl source like urea (B33335) or a dialkyl carbonate in the absence of any solvent or catalyst. organic-chemistry.org Heating the neat mixture of reactants can lead to the formation of the oxazolidinone product, with water or alcohol as the only byproduct. This eliminates the need for potentially toxic solvents and catalysts, simplifying the reaction workup and reducing waste.

Another green approach is the utilization of carbon dioxide (CO₂) as the carbonyl source. rsc.org The cycloaddition of CO₂ to precursors like aziridines or propargylamines under solvent-free conditions has been extensively reviewed. rsc.org For the synthesis from β-amino alcohols, while catalysts are often employed to overcome the thermodynamic stability of CO₂, research into catalyst-free methods under high pressure and temperature continues to be an area of interest. These methodologies represent a significant step towards more sustainable pharmaceutical and chemical manufacturing.

| Method | Precursors | Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Thermal reaction with Urea | β-Amino alcohol, Urea | Neat, High Temperature | Solvent-free, Catalyst-free, Simple | High temperatures may not be suitable for all substrates |

| Microwave Irradiation | β-Amino alcohol, Urea/Carbonate | Solvent-free | Rapid reaction times, High yields organic-chemistry.org | Requires specialized equipment |

| CO2 Cycloaddition | Aziridines, Propargylamines | Solvent-free, often requires catalyst rsc.org | Utilizes CO2, Atom economical | Often requires high pressure and/or catalyst |

Advanced Synthetic Methodologies for this compound Remain Undocumented in Publicly Accessible Scientific Literature

Despite extensive searches of scientific databases and patent literature, specific advanced synthetic methodologies for the chemical compound this compound, particularly focusing on carbon dioxide fixation and the development of sustainable synthetic pathways, remain elusive. General principles of oxazolidinone synthesis suggest that such pathways are chemically feasible; however, explicit examples with detailed research findings and data for this specific compound are not available in the reviewed sources.

The provided outline for this article, centered on advanced synthetic methodologies including "Carbon Dioxide Fixation and Utilization in Oxazolidinone Formation" and the "Development of Sustainable Synthetic Pathways," requires in-depth, scientifically accurate data, including detailed research findings and data tables. These are prerequisites for a thorough and informative discussion on the topic.

Methodologies for the synthesis of other oxazolidinone derivatives often involve the reaction of a corresponding amino alcohol with a carbonyl source. In the case of this compound, the precursor would be (S)-2-amino-3-cyclohexyl-1-propanol. The fixation of carbon dioxide into this amino alcohol would represent a green and atom-economical approach to the target molecule. Catalytic systems, potentially involving metal complexes or organocatalysts, would likely be necessary to facilitate this transformation under manageable conditions of temperature and pressure.

Similarly, the development of sustainable synthetic pathways would likely focus on the use of non-toxic solvents, renewable starting materials, and catalysts that can be easily recovered and reused. The use of CO2 as a C1 building block is a cornerstone of such green chemistry approaches.

However, without specific studies on this compound, any discussion would be purely hypothetical and would not meet the required standard of a detailed and scientifically accurate article based on documented research. The creation of data tables, a key requirement, is impossible without experimental results from the scientific literature.

Therefore, while the synthesis of this compound via carbon dioxide fixation and other sustainable methods is a subject of significant academic and industrial interest, the specific research to validate and detail these pathways for this particular compound has not been published in the accessible scientific domain.

Iii. Applications in Asymmetric Organic Transformations Mediated by 4 Cyclohexylmethyl 1,3 Oxazolidin 2 One

Diastereoselective Functionalization of Carboxylic Acid Derivatives

The primary application of 4-(cyclohexylmethyl)-1,3-oxazolidin-2-one is in the diastereoselective functionalization of carboxylic acid derivatives. nih.govnih.gov By converting a prochiral carboxylic acid into its corresponding N-acyl imide with this chiral oxazolidinone, the α-protons of the acyl moiety become diastereotopic. Subsequent deprotonation with a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a chiral enolate. york.ac.uk The chiral environment established by the cyclohexylmethyl group at the C4 position of the oxazolidinone ring effectively shields one of the enolate's faces. york.ac.uk This steric hindrance directs the approach of an incoming electrophile to the less hindered face, resulting in the formation of one diastereomer in preference to the other. This strategy is a cornerstone for the enantioselective synthesis of α-substituted carboxylic acids, as the chiral auxiliary can be non-destructively cleaved after the functionalization step. york.ac.uk

Asymmetric Alkylation Reactions of Chiral Imide Enolates

Asymmetric alkylation of enolates derived from N-acyl-4-(cyclohexylmethyl)-1,3-oxazolidin-2-one is a powerful and widely used method for the enantioselective construction of α-chiral centers. york.ac.uk The high diastereoselectivity observed in these reactions is a direct consequence of the effective stereochemical control exerted by the auxiliary. harvard.edu

The stereochemical outcome of the alkylation is rationalized by the formation of a well-defined metal-chelated (Z)-enolate. york.ac.uk Upon treatment with a lithium or sodium amide base, the N-acyl imide is deprotonated to form the enolate. The metal cation (Li⁺ or Na⁺) is believed to form a rigid, chelated five-membered ring by coordinating with both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation forces the enolate into a Z-configuration.

In this conformation, the bulky cyclohexylmethyl group at the C4 position sterically blocks one face of the planar enolate. Consequently, the incoming electrophile (an alkyl halide) can only approach from the opposite, unhindered face. york.ac.uk This facial bias is the origin of the high diastereoselectivity observed in the reaction, leading to the predictable formation of a specific stereoisomer. Theoretical calculations and experimental results support this model of steric hindrance as the primary factor dictating the sense of asymmetric induction. nih.gov

The alkylation protocol using this compound exhibits broad substrate scope and generality. A wide variety of electrophiles can be employed, ranging from activated and unactivated primary alkyl halides to more reactive electrophiles like allylic and benzylic halides. york.ac.uk The reaction consistently provides high levels of diastereoselectivity across a range of substrates.

| N-Acyl Group | Alkylating Agent (R-X) | Base | Diastereoselectivity (d.r.) |

| Propanoyl | Benzyl (B1604629) bromide | LDA | >99:1 |

| Propanoyl | Allyl iodide | NaHMDS | 98:2 |

| Propanoyl | Methyl iodide | LDA | 95:5 |

| Phenylacetyl | Ethyl iodide | LDA | 97:3 |

This table presents representative data on the diastereoselectivity of alkylation reactions using N-acylated this compound with various electrophiles.

While the method is highly effective for many alkylating agents, less reactive electrophiles such as secondary alkyl halides may react more slowly, potentially leading to lower yields or requiring more forcing conditions. harvard.edu Methylations have also been noted to be among the less stereoselective processes. york.ac.uk

Asymmetric Aldol (B89426) Reactions

The chiral enolates derived from N-acyl-4-(cyclohexylmethyl)-1,3-oxazolidin-2-one are also highly effective nucleophiles in asymmetric aldol reactions. This application allows for the stereocontrolled synthesis of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products, particularly polyketides. nih.gov

The stereochemical outcome of aldol additions can be effectively controlled, although the choice of the enolate counterion is crucial. While lithium enolates can be used, they have shown a tendency to form aggregates that can complicate reactivity and stereoselectivity. nih.gov Boron enolates, generated using reagents like dibutylboron triflate (Bu₂BOTf) and a tertiary amine base, typically provide higher levels of stereoselectivity. nih.gov

The diastereoselectivity of the boron-mediated aldol reaction is explained by the Zimmerman-Traxler transition state model. The boron atom coordinates to the enolate oxygen, the oxazolidinone carbonyl oxygen, and the aldehyde's carbonyl oxygen, forming a rigid, chair-like six-membered ring transition state. The substituents of both the aldehyde and the enolate occupy equatorial positions to minimize steric interactions. The C4 cyclohexylmethyl group on the auxiliary dictates the facial selectivity of the aldehyde's approach to the enolate, leading to the formation of the syn-aldol adduct with high fidelity. nih.gov The predictable nature of this transition state model makes the Evans aldol reaction a reliable tool for asymmetric synthesis.

The reliability and high stereoselectivity of alkylation and aldol reactions mediated by this compound have made it a valuable tool in the total synthesis of complex, biologically active molecules. By using this auxiliary, synthetic chemists can install key stereocenters early in a synthetic sequence with a high degree of confidence. For instance, the iterative application of auxiliary-controlled alkylations has been used to construct complex carbon chains with multiple, well-defined stereocenters, such as those found in ionomycin. harvard.edu The ability to introduce chirality predictably and efficiently underscores the importance of this methodology in the construction of intricate molecular architectures.

Enantioselective Conjugate Addition Reactions

Enantioselective conjugate addition, or Michael addition, is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. Chiral oxazolidinones, such as this compound, are highly effective in controlling the stereochemistry of these reactions when used as chiral auxiliaries attached to α,β-unsaturated carbonyl compounds. researchgate.netzenodo.org The high degree of stereocontrol is attributed to the ability of the N-acyloxazolidinone to form a rigid chelated structure with a Lewis acid. This chelation, combined with the steric bulk of the cyclohexylmethyl group at the C4 position, effectively shields one face of the enoate system, directing the incoming nucleophile to the opposite face. researchgate.netzenodo.org

This strategy has been successfully applied in the total synthesis of various natural products. researchgate.net For instance, the conjugate addition of an organocuprate reagent to a chiral Michael acceptor bearing an oxazolidinone auxiliary was a key step in an early enantioselective synthesis of Tipranavir, an HIV protease inhibitor. wikipedia.org This reaction established one of the crucial stereocenters in the molecule with high diastereoselectivity. wikipedia.org

Furthermore, this methodology has been extended to catalytic asymmetric conjugate additions. A notable example is the highly enantioselective conjugate addition of simple alkyl thiols to α,β-unsaturated N-acylated oxazolidin-2-ones. nih.gov This reaction, facilitated by bifunctional acid-base catalysts, provides a valuable route to optically active chiral sulfur compounds, which are otherwise challenging to synthesize. nih.gov The reaction is versatile, accommodating a range of alkyl thiols and variations in the Michael acceptor, including those with β-alkyl and β-aryl substituents. nih.gov

Aminolysis of N-Acyloxazolidinone Derivatives for Chiral Amide Synthesis

The N-acyl derivatives of this compound are not only intermediates for creating new stereocenters but can also be readily converted into other valuable functional groups. Aminolysis, the cleavage of the N-acyl bond by an amine, is a crucial step for recovering the chiral auxiliary and synthesizing chiral amides, which are important structural motifs in many biologically active molecules.

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for chemical transformations. A significant advancement in the use of oxazolidinone auxiliaries is the development of catalyst-free and solvent-free protocols for the aminolysis of N-acyloxazolidinones. rsc.orgrsc.org This method allows for the efficient synthesis of enantioenriched secondary amides from various N-acyloxazolidinone derivatives, including products from asymmetric alkylation, aldol, and conjugate addition reactions. rsc.orgresearchgate.net

The reaction proceeds under mild conditions, typically at room temperature, by simply exposing the N-acyloxazolidinone to a primary amine. rsc.org This approach is notable for its simplicity, high efficiency, and broad applicability to different amines, including α-branched primary amines, ammonia, and pyrrolidine. rsc.orgrsc.org The high yields and preservation of enantiomeric excess make it a highly attractive and environmentally benign alternative to traditional methods that require catalysts or organic solvents. rsc.org

| Entry | Amine | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | n-Butylamine | 12 | 98 |

| 2 | Benzylamine | 12 | 97 |

| 3 | (R)-α-Methylbenzylamine | 24 | 95 |

| 4 | Pyrrolidine | 12 | 96 |

Data is representative of typical results reported in the literature for similar systems. rsc.org

The formation of the amide bond during the aminolysis of N-acyloxazolidinones follows a nucleophilic acyl substitution mechanism. The amide functional group is generally stable and unreactive due to the delocalization of the nitrogen lone pair into the carbonyl group. nih.gov However, in N-acyloxazolidinones, the carbonyl group is highly activated toward nucleophilic attack.

The mechanism proceeds via the direct nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl group attached to the oxazolidinone. libretexts.org This attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, and the carbon-nitrogen bond of the auxiliary is cleaved. The oxazolidinone anion is an excellent leaving group, which facilitates the reaction, driving it to completion without the need for a catalyst. rsc.org The final products are the desired chiral amide and the recovered chiral auxiliary, this compound, which can be recycled for future use.

Other Advanced Stereoselective Reactions

The versatility of this compound extends to a range of other important stereoselective transformations, including pericyclic reactions and electrophilic functionalizations.

Pericyclic reactions, such as the Diels-Alder reaction, are powerful tools for constructing cyclic systems with high stereocontrol. numberanalytics.com Chiral auxiliaries are frequently employed to induce facial selectivity in these cycloadditions. numberanalytics.com N-Acryloyl derivatives of this compound serve as effective chiral dienophiles in asymmetric Diels-Alder reactions. harvard.edu

When reacted with a diene like cyclopentadiene, the presence of a Lewis acid catalyst (e.g., diethylaluminum chloride) promotes the formation of a chelated complex. harvard.edu In this complex, the bulky cyclohexylmethyl group effectively blocks one face of the dienophile, forcing the diene to approach from the less hindered side. This leads to the formation of the cycloaddition product with high diastereoselectivity. harvard.edu The resulting adducts are often crystalline, which simplifies purification. harvard.edu The auxiliary can then be removed under reductive or hydrolytic conditions to yield the chiral carboxylic acid or alcohol, respectively.

| Lewis Acid | Temperature (°C) | endo:exo Ratio | Diastereomeric Excess (%) | Yield (%) |

|---|---|---|---|---|

| Et₂AlCl | -100 | >99:1 | >98 | 95 |

| TiCl₄ | -78 | 98:2 | 96 | 92 |

| SnCl₄ | -78 | 95:5 | 90 | 88 |

Data is representative of typical results reported for similar Evans auxiliaries. harvard.edu

N-Acyloxazolidinones bearing α,β-unsaturation, such as N-vinyl, N-alkynyl, and N-allenyl derivatives, can undergo stereoselective electrophilic functionalization. The chiral auxiliary provides an effective means of controlling the stereochemistry of additions across the double or triple bond.

For instance, vinyl oxazolidinones can be activated under oxidative conditions to form electrophilic α,β-unsaturated acyliminium ions. nih.gov One method involves the reaction of vinyl oxazolidinones with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov The resulting electrophilic intermediate can then be trapped by an appended internal nucleophile, leading to the formation of cyclic products with a high degree of diastereocontrol. This oxidative carbon-hydrogen bond functionalization represents a modern approach to increasing molecular complexity while maintaining stereochemical integrity. nih.gov While less common, similar principles of stereocontrol by the auxiliary can be applied to the electrophilic functionalization of alkynyl and allenyl systems, where the auxiliary directs the approach of the electrophile.

Regioselective 1,3-Dipolar Cycloaddition Reactions

While the broader class of Evans-type oxazolidinone auxiliaries, particularly those attached to α,β-unsaturated acyl groups, are known to participate in diastereoselective 1,3-dipolar cycloaddition reactions, specific studies detailing the use of this compound in this context are not extensively documented in publicly available literature. However, the principles governing these reactions can be discussed.

In a typical 1,3-dipolar cycloaddition, a 1,3-dipole (such as a nitrile oxide, nitrone, or azide) reacts with a dipolarophile (such as an alkene or alkyne) to form a five-membered heterocyclic ring. When the dipolarophile is an N-alkenoyl derivative of a chiral oxazolidinone like this compound, the chiral auxiliary can control the stereochemistry of the newly formed ring.

The regioselectivity of the cycloaddition is primarily governed by the electronic properties of the dipole and dipolarophile, as predicted by frontier molecular orbital (FMO) theory. The diastereoselectivity, however, is dictated by the steric influence of the chiral auxiliary. The bulky cyclohexylmethyl group at the C4 position of the oxazolidinone ring effectively shields one face of the N-enoyl group. This steric hindrance forces the 1,3-dipole to approach from the less hindered face, leading to the preferential formation of one diastereomer.

A general representation of this process is shown below:

| Reactant 1 (Dipolarophile) | Reactant 2 (1,3-Dipole) | Product | Stereochemical Outcome |

|---|---|---|---|

| N-alkenoyl-4-(cyclohexylmethyl)-1,3-oxazolidin-2-one | R-C≡N+-O- (Nitrile Oxide) | Isoxazoline derivative | High diastereoselectivity due to the directing effect of the cyclohexylmethyl group. |

| N-alkenoyl-4-(cyclohexylmethyl)-1,3-oxazolidin-2-one | R2C=N+(R)-O- (Nitrone) | Isoxazolidine derivative | High diastereoselectivity due to the directing effect of the cyclohexylmethyl group. |

The precise level of diastereoselectivity would depend on the specific 1,3-dipole, the substrate, and the reaction conditions employed. Lewis acid catalysis is often used in these reactions to enhance both the rate and the stereoselectivity by coordinating to the carbonyl oxygen of the oxazolidinone, locking it into a conformation that maximizes the steric directing effect.

Enantioselective Reduction Reactions Mediated by Oxazolidinone Scaffolds

The general strategy involves the reduction of an N-enoyl-4-(cyclohexylmethyl)-1,3-oxazolidin-2-one. The stereochemical outcome of the reduction is dependent on the conformation of the N-enoyl moiety, which is controlled by the steric bulk of the cyclohexylmethyl group. For many reductions, the chelated Z-enolate intermediate is key to the high diastereoselectivity observed.

For instance, in the context of copper-catalyzed hydride reductions, the reaction proceeds with high 1,4-chemoselectivity. The hydride reagent, delivered from a copper hydride species, approaches the β-carbon of the α,β-unsaturated system from the face opposite to the bulky cyclohexylmethyl group, resulting in a high degree of stereocontrol.

| Substrate Type | Reducing Agent/System | Product Type | Typical Diastereomeric Excess (d.e.) |

|---|---|---|---|

| N-(α,β-unsaturated acyl)-oxazolidinone | CuH species (e.g., from CuCl/NaOtBu/PMHS) | β-substituted saturated acyl-oxazolidinone | >95% |

| N-(β-ketoacyl)-oxazolidinone | Chelation-controlled reduction (e.g., with Zn(BH4)2) | syn-β-hydroxyacyl-oxazolidinone | >90% |

The resulting saturated N-acyl oxazolidinone can then be cleaved to afford the enantiomerically enriched carboxylic acid, alcohol, or aldehyde, with the chiral auxiliary being recoverable.

Iv. Analytical and Spectroscopic Characterization in Academic Research of 4 Cyclohexylmethyl 1,3 Oxazolidin 2 One and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in 4-(cyclohexylmethyl)-1,3-oxazolidin-2-one and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic compounds. For this compound, ¹H and ¹³C NMR spectra provide a complete map of the carbon and proton framework.

¹H NMR spectra are used to identify the number of distinct protons and their immediate electronic environment. The key signals for this compound include multiplets for the cyclohexyl ring protons, a characteristic signal for the proton at the C4 chiral center, diastereotopic protons on the C5 of the oxazolidinone ring, and the methylene (B1212753) bridge protons connecting the two ring systems. The NH proton of the carbamate (B1207046) typically appears as a broad singlet.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The most deshielded signal is typically the carbonyl carbon (C2) of the oxazolidinone ring, appearing around 158-161 ppm. The C4 and C5 carbons of the oxazolidinone ring resonate at characteristic chemical shifts, while the carbons of the cyclohexyl group and the methylene bridge appear in the aliphatic region. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH₃, CH₂, CH, and quaternary carbons. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the entire molecule.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for (S)-4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one Note: Data are representative and typically recorded in CDCl₃. Chemical shifts (δ) are reported in ppm.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| C=O (C2) | - | ~159.5 |

| CH (C4) | ~3.9 - 4.1 (m) | ~56.0 |

| CH₂ (C5) | ~4.2 - 4.4 (m) | ~69.0 |

| CH₂ (Bridge) | ~1.5 - 1.7 (m) | ~41.5 |

| CH (Cyclohexyl) | ~1.4 - 1.6 (m) | ~34.0 |

| CH₂ (Cyclohexyl) | ~0.9 - 1.8 (m) | ~33.0, 32.5, 26.0, 25.5 |

| NH | ~5.5 - 6.0 (br s) | - |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The IR spectrum of this compound is dominated by a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic carbamate (oxazolidinone ring). This peak is highly characteristic and typically appears in the range of 1740-1780 cm⁻¹. Other significant absorptions include the N-H stretching vibration around 3200-3300 cm⁻¹, C-H stretching vibrations from the cyclohexyl and methylene groups just below 3000 cm⁻¹, and C-O stretching bands in the fingerprint region (around 1200-1000 cm⁻¹).

Table 2: Characteristic IR Absorption Bands for this compound Note: Frequencies are approximate and reported in cm⁻¹.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3300 | Medium, Broad |

| C-H Stretch (Aliphatic) | 2850 - 2950 | Strong |

| C=O Stretch (Carbamate) | 1740 - 1780 | Very Strong, Sharp |

| C-O Stretch | 1200 - 1250 | Strong |

Mass Spectrometry (MS, HRMS, LCMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. For this compound (molar mass: 183.25 g/mol ), soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) would show a prominent protonated molecular ion [M+H]⁺ at m/z 184.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₁₀H₁₇NO₂).

Tandem mass spectrometry (MS/MS) studies on related oxazolidinone structures reveal characteristic fragmentation pathways. Common fragmentation for the protonated molecule (m/z 184) would likely involve:

Loss of the cyclohexylmethyl side chain: Cleavage of the bond between C4 and the methylene bridge, leading to a fragment corresponding to the protonated oxazolidinone ring.

Ring opening and subsequent fragmentation: Cleavage within the oxazolidinone ring itself. For instance, loss of CO₂ (44 Da) from the ring is a common pathway for related structures.

Cleavage within the cyclohexyl group: Fragmentation of the cyclohexane (B81311) ring, leading to a series of smaller aliphatic fragments.

Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of MS, allowing for the analysis of complex mixtures and reaction monitoring.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which is primarily useful for compounds containing chromophores (i.e., conjugated systems or aromatic rings). The core structure of this compound lacks a significant chromophore. The carbonyl group of the carbamate has a weak n→π* transition that occurs at a low wavelength, typically below the standard 200 nm cutoff of many spectrophotometers. Therefore, a UV-Vis spectrum of the parent compound would not show significant absorption in the 200-800 nm range.

However, this technique becomes highly relevant for derivatives, particularly N-acylated oxazolidinones where the acyl group contains an aromatic ring (e.g., N-benzoyl). In such cases, the aromatic moiety acts as a strong chromophore, allowing for easy detection and quantification using a UV detector in chromatographic applications.

Chromatographic Techniques for Purity and Stereochemical Assessment

Chromatographic methods are indispensable for separating compounds from a mixture and assessing their purity. For chiral compounds, specialized techniques are required to evaluate stereochemical integrity.

As this compound is a chiral molecule, determining its enantiomeric purity or enantiomeric excess (e.e.) is crucial, especially when used as a chiral auxiliary. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method for this analysis.

This technique relies on the differential interaction of the two enantiomers with a chiral stationary phase, leading to different retention times and, thus, separation into two distinct peaks. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for the enantioseparation of oxazolidinone analogues. The separation is typically carried out in polar organic mode, using mobile phases like acetonitrile (B52724) or mixtures of alcohols (e.g., methanol, ethanol, isopropanol). The separated enantiomers are commonly detected using a UV detector, often at a low wavelength like 210 nm where the carbamate function shows some absorbance. By integrating the area of the two peaks, the ratio of the enantiomers and the enantiomeric excess can be accurately calculated.

Table 3: Typical Chiral HPLC Conditions for the Separation of 4-Substituted Oxazolidinone Enantiomers Note: Conditions are generalized and require optimization for specific compounds.

| Parameter | Description |

| Chiral Stationary Phase (CSP) | Lux Amylose-1, Lux Cellulose-2, or similar polysaccharide-based columns |

| Mobile Phase | Polar Organic Mode: Acetonitrile (ACN) or Ethanol (EtOH) or Isopropanol (IPA) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | 25 °C (Ambient) |

| Detection | UV at 210 nm |

Gas Chromatography (GC) for Enantiomeric Analysis

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. For the enantiomeric analysis of chiral molecules such as this compound and its derivatives, specialized chiral GC columns are required. These columns contain a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and enabling their separation.

Research Findings:

The most common CSPs for this purpose are based on derivatized cyclodextrins. gcms.cz These macrocyclic molecules possess a chiral cavity, and by modifying the hydroxyl groups on their rim with various functional groups, a wide range of selectivities for different classes of chiral compounds can be achieved. gcms.cz For the analysis of oxazolidinone derivatives, a stationary phase like a permethylated beta-cyclodextrin (B164692) chemically bonded to a polysiloxane backbone is often effective. gcms.cz

The process typically involves:

Dissolving a sample of the oxazolidinone derivative in a suitable volatile solvent.

Injecting the sample into the GC instrument, where it is vaporized.

The vaporized sample is carried by an inert gas through the chiral capillary column.

Differential interaction between the enantiomers and the chiral stationary phase results in their separation.

A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), records the signal for each enantiomer as it elutes from the column, allowing for quantification of the enantiomeric excess (ee).

While direct GC analysis is possible, derivatization of the oxazolidinone's N-H group (if unsubstituted) may sometimes be employed to improve volatility and peak shape. mdpi.com

Table 1: Illustrative Chiral GC Conditions for Oxazolidinone Analogs

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Chiral Capillary Column (e.g., Rt-βDEX series) | To provide a chiral environment for enantiomeric separation. gcms.cz |

| Stationary Phase | Derivatized β-cyclodextrin in polysiloxane | Acts as the chiral selector. gcms.cz |

| Carrier Gas | Helium or Hydrogen | To transport the analyte through the column. |

| Injector Temperature | ~250 °C | To ensure rapid and complete vaporization of the sample. |

| Oven Program | Temperature gradient (e.g., 100 °C to 200 °C) | To optimize the separation of enantiomers and elute them in a reasonable time. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | To detect and quantify the separated enantiomers. |

Chiroptical Methods for Stereochemical Analysis

Chiroptical methods are indispensable non-destructive techniques that probe the interaction of chiral molecules with polarized light, providing crucial information about their stereochemistry.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. jascoinc.comnih.gov This technique is particularly sensitive to the spatial arrangement of atoms and chromophores within the molecule. For 4-substituted-1,3-oxazolidin-2-ones, the carbonyl group of the carbamate moiety serves as the primary chromophore.

Research Findings:

The CD spectrum of a chiral oxazolidinone is dominated by the electronic transitions of the carbonyl group. The n→π* transition, which is electronically forbidden but magnetically allowed, typically appears as a weak absorption in the UV spectrum but gives rise to a distinct Cotton effect in the CD spectrum. The sign and intensity of this Cotton effect are directly related to the absolute configuration at the adjacent stereocenter (C4). jascoinc.com

For instance, a positive Cotton effect for one enantiomer (e.g., the (4R)-enantiomer) would correspond to a negative Cotton effect for its mirror image (the (4S)-enantiomer). This allows for the assignment of absolute configuration by comparing the experimental CD spectrum to that of a known standard or to theoretical calculations. CD spectroscopy is a powerful tool for confirming the stereochemical integrity of these compounds during and after synthesis. nih.govresearchgate.net

Optical rotation is the classical method for characterizing chiral compounds. It measures the angle to which a plane of polarized light is rotated when passed through a solution of an enantiomer. The specific rotation, [α]D, is a characteristic physical property for a given chiral molecule under defined conditions (temperature, solvent, concentration, and wavelength).

Research Findings:

The sign (+ or -) and magnitude of the specific rotation are used to identify a particular enantiomer. For oxazolidinone derivatives, the value is highly dependent on the nature of the substituent at the C4 (and C5) position. Academic literature is replete with optical rotation data for a wide array of these compounds, which serve as crucial reference points for newly synthesized samples. For example, the synthesis of (4S,5R)-4-methyl-5-phenyloxazolidin-2-one reported a specific rotation of [α]D²⁵ = -165 (c 0.60, CHCl₃). nih.gov This value serves as a benchmark for confirming the identity and enantiomeric purity of that specific compound.

Table 2: Specific Rotation Values for Various 1,3-Oxazolidin-2-one Derivatives

| Compound | Stereochemistry | Specific Rotation [α]D²⁵ | Conditions (Concentration, Solvent) | Reference |

|---|---|---|---|---|

| 5-(4-chlorophenyl)-4-methyloxazolidin-2-one | (4S,5R) | -124 | c 0.72, CHCl₃ | nih.gov |

| 5-(4-methoxyphenyl)-4-methyloxazolidin-2-one | (4S,5R) | -87.4 | c 0.24, CHCl₃ | nih.gov |

| 4-methyl-5-phenyloxazolidin-2-one | (4S,5R) | -165 | c 0.60, CHCl₃ | nih.gov |

| 4-methyl-5-(4-nitrophenyl)oxazolidin-2-one | (4S,5R) | -225 | c 0.04, CHCl₃ | nih.gov |

| N-(α-methylbenzyl)-4(R)-(chloromethyl)oxazolidinone | (4R) | +104.4 | c 1.0, CHCl₃ | bioorg.org |

X-ray Crystallography for Absolute Configuration and Conformational Analysis

Single-crystal X-ray crystallography stands as the most definitive method for the structural elucidation of crystalline solids. nih.gov It provides an unambiguous determination of the three-dimensional arrangement of atoms in a molecule, thereby establishing its absolute configuration, bond lengths, bond angles, and solid-state conformation. nih.govmdpi.com

Research Findings:

For chiral oxazolidinones, obtaining a suitable single crystal of one enantiomer allows for its complete structural analysis. The data can definitively confirm the relative and absolute stereochemistry of all chiral centers. This technique is particularly crucial when new synthetic routes are developed or when the stereochemical outcome of a reaction is uncertain.

The crystal structure of an oxazolidinone derivative reveals important conformational details. For the five-membered oxazolidinone ring, the analysis can determine its degree of planarity or identify the specific envelope or twist conformation it adopts in the solid state. For this compound, X-ray analysis would precisely define the orientation of the cyclohexylmethyl substituent relative to the heterocyclic ring. This information is invaluable for understanding the steric factors that govern the compound's reactivity and stereodirecting influence when used as a chiral auxiliary in asymmetric synthesis. st-andrews.ac.uk

Table 3: Information Derived from X-ray Crystallography of Oxazolidinone Derivatives

| Parameter Determined | Significance |

|---|---|

| Absolute Configuration | Unambiguously assigns the R/S configuration of all stereocenters. nih.gov |

| Bond Lengths and Angles | Provides precise geometric data for the entire molecule. |

| Ring Conformation | Determines the puckering of the five-membered oxazolidinone ring (e.g., envelope, twist). st-andrews.ac.uk |

| Substituent Orientation | Shows the exact spatial arrangement of the C4 substituent relative to the ring. |

| Intermolecular Interactions | Reveals hydrogen bonding and other packing forces in the crystal lattice. st-andrews.ac.uk |

V. Computational Chemistry and Theoretical Studies of 4 Cyclohexylmethyl 1,3 Oxazolidin 2 One

Density Functional Theory (DFT) Calculations and Molecular Modeling

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of organic molecules like 4-(cyclohexylmethyl)-1,3-oxazolidin-2-one. DFT calculations provide a good balance between accuracy and computational cost, making it possible to model molecular geometries, vibrational frequencies, and electronic properties with considerable reliability.

Molecular modeling based on DFT allows for the optimization of the ground-state geometry of this compound. These calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography, where available. For instance, in related oxazolidinone structures, DFT calculations have been successfully used to corroborate crystal structure data. nih.gov

Furthermore, DFT is employed to calculate various molecular properties that govern the reactivity and spectroscopic behavior of the molecule. These include the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in understanding the molecule's role in chemical reactions. For example, the LUMO's location can indicate the most likely site for nucleophilic attack, while the HOMO's distribution highlights regions susceptible to electrophilic attack.

Molecular electrostatic potential (MEP) maps, another output of DFT calculations, visualize the charge distribution on the molecule's surface. These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding, and for identifying regions of positive and negative electrostatic potential that guide intermolecular interactions.

Table 1: Illustrative DFT-Calculated Properties for a Chiral Oxazolidinone Auxiliary (Note: This data is representative of typical results for similar structures and not specific to this compound due to the absence of published data for this specific molecule.)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular forces |

Elucidation of Reaction Mechanisms and Transition State Structures

Computational studies are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound, particularly when it is used as a chiral auxiliary. By locating and characterizing the energies of reactants, intermediates, transition states, and products, a detailed reaction mechanism can be proposed.

Transition state theory combined with DFT calculations allows for the identification of the saddle points on the potential energy surface, which correspond to the transition states of reaction steps. The geometry of a transition state provides a snapshot of the bond-forming and bond-breaking processes. The calculated activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate. For instance, in asymmetric aldol (B89426) reactions, a common application for such chiral auxiliaries, DFT can be used to model the transition states leading to different stereoisomeric products. nih.gov

These computational approaches can also help to understand the role of catalysts, solvents, and additives in a reaction. By including these species in the computational model, their influence on the stability of intermediates and the energy of transition states can be quantified, providing a more complete picture of the reaction mechanism.

Prediction and Rationalization of Stereoselectivity

One of the most significant applications of computational chemistry in the context of chiral auxiliaries like this compound is the prediction and rationalization of stereoselectivity in asymmetric synthesis. The chiral center at the C4 position of the oxazolidinone ring, along with the bulky cyclohexylmethyl group, directs the stereochemical outcome of reactions at a prochiral center attached to the nitrogen atom.

Computational models can be used to calculate the energies of the diastereomeric transition states that lead to the different stereoisomers. The stereoselectivity of a reaction is determined by the difference in the activation energies of these competing pathways (ΔΔG‡). A larger energy difference corresponds to a higher degree of stereoselectivity.

These models can account for the steric and electronic factors that control stereoselectivity. For example, the bulky cyclohexylmethyl group can sterically block one face of a reacting enolate, forcing an incoming electrophile to approach from the less hindered face. DFT calculations can quantify these steric interactions and predict the favored diastereomer with a high degree of accuracy. This predictive power is invaluable in the design of new synthetic strategies and the optimization of reaction conditions to achieve high stereochemical control.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of this compound are critical to its function as a chiral auxiliary. Conformational analysis aims to identify the stable conformations of the molecule and the energy barriers to interconversion between them. The cyclohexane (B81311) ring can exist in various conformations, such as chair and boat forms, and its orientation relative to the oxazolidinone ring will influence the steric environment around the reactive center. nih.gov

Molecular dynamics (MD) simulations provide a powerful method for exploring the conformational space of a molecule over time. nih.gov In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion. This allows for the observation of conformational changes and the dynamic behavior of the molecule in different environments, such as in various solvents.

MD simulations can be used to generate a representative ensemble of molecular conformations, from which thermodynamic properties can be calculated. This approach can reveal the preferred conformations of the cyclohexylmethyl group and how its flexibility might impact the stereochemical outcome of a reaction. By understanding the dynamic conformational behavior, a more nuanced model of stereoselection can be developed, going beyond the static picture provided by transition state calculations alone.

Vi. Synthesis and Characterization of Functionalized Oxazolidinone Derivatives

Strategies for Diversification and Derivatization at Core Positions (C-3 and C-5)

The primary sites for diversification on the 1,3-oxazolidin-2-one ring are the nitrogen atom at the C-3 position and the carbon at the C-5 position. These positions are crucial for modulating the properties of the molecule, whether it is intended as a therapeutic agent or a chiral auxiliary. nih.gov

Diversification at the N-3 Position: The N-3 position is most commonly functionalized through N-arylation or N-alkylation reactions. Palladium-catalyzed N-arylation reactions with aryl bromides have proven effective for introducing a variety of substituted phenyl rings, which is a key structural feature in many biologically active oxazolidinones. organic-chemistry.org Copper-catalyzed N-arylation methods are also employed, offering excellent chemoselectivity and tolerance for a wide range of functional groups. organic-chemistry.org These methods are fundamental in synthesizing derivatives where an aryl group at N-3 is required for biological target engagement.

Diversification at the C-5 Position: The C-5 position, particularly in chiral oxazolidinones, is a key handle for introducing diverse side chains. The synthesis often begins with a precursor containing a 5-(hydroxymethyl) group. A common and robust strategy involves a multi-step sequence:

Activation of the Hydroxyl Group: The primary alcohol is typically converted into a better leaving group, often via tosylation.

Nucleophilic Displacement: The tosylate is then displaced by a nucleophile. A frequently used nucleophile is sodium azide (B81097), which introduces a nitrogen functionality.

Reduction and Acylation: The resulting azide is reduced to a primary amine, which is then acylated to install the desired side chain, such as the acetamidomethyl group found in early oxazolidinone antibiotics. nih.gov

More direct methods for C-5 functionalization have also been developed. For instance, iodocyclocarbamation of N-allylated carbamates yields 3-aryl-5-(iodomethyl)oxazolidin-2-ones. organic-chemistry.org This iodomethyl intermediate is highly versatile and can be readily converted into a wide array of other functional groups through nucleophilic substitution, providing rapid access to potential lead compounds. organic-chemistry.org

Introduction of Various Substituents (e.g., alkyl, aryl, heterocyclic)

Building upon the general strategies, a vast array of substituents has been incorporated at the C-3 and C-5 positions to explore structure-activity relationships (SAR) and optimize molecular properties.

At the N-3 position , the substituent is often a phenyl ring, which can be further decorated with various groups to enhance potency or modulate pharmacokinetic properties. For example, the 3-(3-fluorophenyl) group is a key component in several potent antibacterial oxazolidinones. nih.gov

At the C-5 position , exploration has moved beyond the simple acetamidomethyl side chain. A wide variety of groups have been introduced, significantly impacting the compound's profile. These include:

Aryl and Heterocyclic Groups: To enhance antibacterial potency, alternatives to the acylaminomethyl group have been explored. These include pyrid-2-yl-oxymethyl and isoxazol-3-yl-oxymethyl groups. nih.gov

Triazoles: The 1,2,3-triazol-2-yl-methyl group has been identified as a particularly effective C-5 substituent, maintaining high levels of antibacterial activity. nih.gov

Thioamides and Halogenated Amides: Modifications of the classic acetamide (B32628) group at the C-5 side chain, such as its replacement with thioamides or halogenated amides, have been shown to yield compounds with superior in-vitro activity against key bacterial pathogens compared to the parent acetamide derivative. nih.gov

The table below summarizes examples of substituents introduced at the core positions of the oxazolidinone ring.

| Position | Substituent Type | Example(s) |

| N-3 | Aryl | 3-Fluorophenyl, Phenyl |

| C-5 | Acylaminomethyl | Acetamidomethyl |

| C-5 | Aryloxymethyl | Pyrid-2-yl-oxymethyl |

| C-5 | Heterocyclyloxymethyl | Isoxazol-3-yl-oxymethyl |

| C-5 | Heterocyclylmethyl | 1,2,3-Triazol-2-yl-methyl |

| C-5 | Modified Amides | Halogenated amides, Thioamides |

Influence of Structural Modifications on Chiral Auxiliary Efficacy

Chiral oxazolidinones are renowned as "Evans auxiliaries," which are powerful tools for stereocontrolled synthesis. rsc.org The efficacy of these auxiliaries in directing the stereochemical outcome of reactions, such as alkylations and aldol (B89426) condensations, is highly dependent on their structure.

The primary structural feature responsible for the high diastereoselectivity is the substituent at the C-4 position . In the case of 4-(cyclohexylmethyl)-1,3-oxazolidin-2-one, the bulky cyclohexylmethyl group effectively shields one face of the N-acylated enolate intermediate. This steric hindrance forces incoming electrophiles to approach from the less hindered face, thereby controlling the formation of new stereocenters. rsc.orgresearchgate.net

While the C-4 substituent is paramount, modifications to the N-acyl group are also critical for controlling reactivity and selectivity. The N-acyl group, in conjunction with a Lewis acid (e.g., dibutylboron triflate for aldol reactions), forms a rigid, chelated Z-enolate. This fixed conformation is essential for predictable and high levels of asymmetric induction. researchgate.net Different N-acyl groups can influence the stereochemical course of the reaction. For example, in aldol reactions, N-propionyl derivatives typically yield syn-aldol products, whereas other derivatives can be used to achieve different stereochemical outcomes. scielo.org.mx

The table below illustrates how the choice of reagents can influence the stereochemical outcome in a typical aldol reaction using an oxazolidinone auxiliary.

| N-Acyl Group | Lewis Acid / Base | Predominant Product Stereochemistry |

| N-Propionyl | Bu₂BOTf, Et₃N | syn-Aldol product |

| N-Acetyl | Sn(OTf)₂, N-Ethylpiperidine | syn-Aldol product |

| N-Glycolyl (silyl protected) | TiCl₄, Hünig's base | anti-Aldol product |

Synthesis of Novel Polycyclic and Spirocyclic Oxazolidinone Systems

Beyond simple derivatization, the oxazolidinone ring has been incorporated into more complex molecular architectures, including fused polycyclic and spirocyclic systems. These advanced structures are explored to access novel chemical space, improve biological activity, and enhance properties like solubility and metabolic stability.

Polycyclic Oxazolidinones: The synthesis of fused or bridged polycyclic systems often involves intramolecular reactions. For example, tricyclic oxazolidinone derivatives have been designed and synthesized as potent antibacterial agents. nih.gov These structures can be assembled through multi-step sequences that culminate in a ring-closing reaction to form the final polycyclic framework. Strategies such as intramolecular annulations are employed to construct these conformationally constrained analogs, which can offer improved target binding and pharmacokinetic profiles. nih.govnih.gov

Spirocyclic Oxazolidinones: Spirocyclic systems containing an oxazolidinone ring are another important class of functionalized derivatives. An example is Fenspiride, a spirocyclic oxazolidinone. nih.gov A common synthetic approach to such systems involves starting with a cyclic ketone. The synthesis can proceed through a Strecker-type reaction of the ketone with trimethylsilyl (B98337) cyanide to generate an α-hydroxy nitrile intermediate. Subsequent reduction of the nitrile to an amino group affords a β-amino alcohol, which is then cyclized with a carbonyl source like trichloromethyl carbonate to form the spiro-oxazolidinone ring. nih.gov This strategy provides a convergent route to complex spirocycles where the oxazolidinone is fused at a single carbon atom to another ring system.

Vii. Broader Research Perspectives and Emerging Trends in Oxazolidinone Chemistry

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The convergence of traditional oxazolidinone chemistry with modern technologies like continuous flow chemistry and automated synthesis is a significant area of development. These approaches offer substantial advantages in terms of safety, efficiency, and scalability compared to conventional batch processes. mdpi.com

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology has been successfully applied to the synthesis of various oxazolidinone scaffolds. rsc.orgrsc.org For instance, researchers have developed organocatalytic continuous flow processes for synthesizing 2-substituted oxazolidinones using carbon dioxide as a C1 source. rsc.orgrsc.org In one such system, a packed bed reactor with an immobilized catalyst was used for the continuous synthesis of heterocyclic products over an extended period without significant loss of catalytic activity. rsc.orgrsc.org This approach is not only efficient but also aligns with the principles of green chemistry by utilizing CO2. rsc.orgrsc.org The synthesis of the antibiotic Linezolid, a prominent drug containing an oxazolidinone ring, has been achieved through a seven-step continuous flow process without the need for intermediate purification, showcasing the power of this technology for complex molecule synthesis. researchgate.net

Automated synthesis platforms are also transforming the landscape of organic synthesis. nih.gov These systems, which can handle liquid and solid dispensing, temperature and pressure control, and purification, enable high-throughput screening of reaction conditions and the rapid generation of compound libraries. imperial.ac.ukscripps.edu The integration of automated platforms in oxazolidinone-mediated synthesis can accelerate the discovery of new reactions and optimize existing ones. nih.gov By automating the repetitive steps of synthesis, researchers can focus on experimental design and data analysis, ultimately leading to faster development of new synthetic methodologies. nih.govscripps.edu

Key Advantages of Integrating Modern Technologies in Oxazolidinone Synthesis:

| Technology | Advantages | Relevant Findings |

| Continuous Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control over reaction parameters, potential for automation and scale-up. mdpi.com | Successful synthesis of Linezolid and other pharmaceutically relevant oxazolidinones. rsc.orgresearchgate.net Use of immobilized catalysts for extended, stable production. rsc.orgrsc.org |

| Automated Synthesis Platforms | High-throughput experimentation, rapid optimization of reaction conditions, increased reproducibility, efficient library synthesis. nih.gov | Enables data-rich experimentation for planning, setup, analysis, and purification in synthetic projects. scripps.edu |

Scalability and Industrial Relevance of Oxazolidinone-Mediated Syntheses

The principles of asymmetric synthesis developed in academic laboratories must be translatable to an industrial scale to be truly impactful, particularly in the pharmaceutical industry. nbinno.com Chiral oxazolidinones, often referred to as Evans' auxiliaries, have proven to be reliable and effective tools in the stereoselective synthesis of numerous biologically active natural products. rsc.orgwikipedia.org

The Evans aldol (B89426) reaction, a cornerstone of asymmetric synthesis, utilizes oxazolidinone auxiliaries to achieve high levels of stereocontrol in the formation of carbon-carbon bonds. alfa-chemistry.com This reaction is highly valued for its predictability and reliability, making it a preferred method for constructing chiral centers in complex molecules. The commercial availability of Evans' auxiliaries, though sometimes costly, is offset by the development of economical, large-scale in-house synthesis methods, often starting from readily available amino acids. wikipedia.orgnih.gov

The scalability of these processes is a critical consideration for industrial applications. While a reaction may be high-yielding and highly selective on a laboratory scale, challenges can arise when scaling up to produce kilograms or even tons of material. These challenges include managing reaction exotherms, ensuring efficient mixing, and handling large quantities of reagents and solvents. Continuous flow technology offers solutions to many of these scalability issues, providing a safer and more efficient alternative to large-scale batch reactors. mdpi.com

The industrial relevance of oxazolidinone-mediated syntheses is underscored by their application in the production of pharmaceuticals. The ability to reliably generate enantiomerically pure compounds is crucial for drug efficacy and safety. nbinno.com The oxazolidinone scaffold itself is a key pharmacophore in a class of antibiotics, including Linezolid and Tedizolid, which are active against multi-drug resistant Gram-positive bacteria. nih.govresearchgate.net

Design and Development of Next-Generation Chiral Oxazolidinone Scaffolds

While the classical Evans' auxiliaries are highly effective, there is ongoing research to develop next-generation chiral scaffolds with improved properties. numberanalytics.com The goals of this research include enhancing stereoselectivity, broadening the scope of applicable reactions, and simplifying the attachment and cleavage of the auxiliary. rsc.org

One approach involves modifying the substitution pattern of the oxazolidinone ring. For example, the "SuperQuat" family of chiral auxiliaries incorporates geminal dimethyl substitution at the C5 position. rsc.org This modification induces a conformational bias that can lead to superior diastereofacial selectivity and also hinders nucleophilic attack at the carbonyl group, which facilitates the recovery and recycling of the auxiliary. rsc.org

Another strategy focuses on developing auxiliaries derived from different chiral sources or incorporating novel structural motifs. researchgate.netillinoisstate.edu Researchers have explored fluorous-supported oxazolidinone auxiliaries, which can be easily separated from the reaction mixture using fluorous solid-phase extraction, simplifying purification. nih.gov The development of new chiral auxiliaries often involves a combination of rational design, synthesis, and evaluation in various asymmetric transformations. sfu.canumberanalytics.com

The design of new scaffolds is not limited to improving existing reactions but also aims to enable new types of transformations. numberanalytics.com The integration of chiral auxiliaries with other synthetic strategies, such as catalysis and biocatalysis, is an emerging trend that holds promise for developing highly efficient and selective synthetic methods. numberanalytics.com

Comparison of Chiral Auxiliary Generations:

| Auxiliary Type | Key Feature | Advantage |

| Classical Evans' Auxiliaries | Derived from amino acids (e.g., valine, phenylalanine). wikipedia.org | Well-established, predictable stereochemical outcomes in many reactions. rsc.org |

| "SuperQuat" Auxiliaries | Geminal dimethyl group at C5. rsc.org | Enhanced facial selectivity and easier cleavage/recycling. rsc.org |

| Fluorous-Supported Auxiliaries | Perfluoroalkyl chains. nih.gov | Simplified purification via fluorous solid-phase extraction. nih.gov |

| Novel Scaffolds | Diverse structural motifs and chiral sources. researchgate.netillinoisstate.edu | Potential for improved performance in specific applications and enabling new reactivity. numberanalytics.com |

The continuous evolution of chiral oxazolidinone scaffolds ensures their enduring importance in the field of asymmetric synthesis, providing chemists with increasingly powerful tools for the construction of complex chiral molecules.

Q & A

Q. What synthetic strategies are recommended for synthesizing 4-(cyclohexylmethyl)-1,3-oxazolidin-2-one with high yield and purity?

To optimize synthesis, employ controlled reaction conditions such as inert atmospheres (e.g., nitrogen) to prevent moisture interference, and use catalysts like palladium or copper for coupling reactions. Stepwise purification via column chromatography (e.g., silica gel) and recrystallization from ethyl acetate/cyclohexane mixtures can enhance purity. Reaction progress should be monitored using TLC and validated via NMR and IR spectroscopy .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- NMR : Analyze and spectra to verify cyclohexylmethyl substituents (e.g., δ ~1.2–1.8 ppm for cyclohexyl protons) and oxazolidinone carbonyl signals (~175 ppm in ).

- IR : Confirm the presence of the carbonyl group (C=O stretch at ~1750 cm) and oxazolidinone ring vibrations. Cross-reference with computational predictions (e.g., DFT) to resolve ambiguities .

Q. What methods are suitable for determining the crystal structure of this compound?

Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Crystallize the compound via slow evaporation from a 1:1 ethyl acetate/cyclohexane mixture. Validate hydrogen bonding and torsional angles using ORTEP-3 for visualization. Compare unit cell parameters with related oxazolidinones to identify structural deviations .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

Perform molecular docking (e.g., AutoDock Vina) against targets like DNA gyrase or topoisomerase II, using Glide scores to assess binding affinity. Complement with DFT calculations to analyze electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental IC values. Validate predictions via in vitro assays (e.g., enzyme inhibition) .

Q. How should researchers address contradictions in crystallographic data during structural refinement?

- Data Discrepancies : Cross-validate with spectroscopic data (e.g., NMR) to resolve ambiguities in bond lengths or angles.

- Twinned Crystals : Use SHELXL’s TWIN/BASF commands for refinement.

- Thermal Motion : Apply anisotropic displacement parameters and compare with similar structures in the Cambridge Structural Database .

Q. What experimental designs are optimal for assessing the compound’s stability under varying conditions?

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen.

- Hydrolytic Stability : Monitor degradation in buffered solutions (pH 2–12) via HPLC at 25–60°C.

- Photostability : Expose to UV light (λ = 254 nm) and track decomposition using LC-MS .

Q. How can researchers analyze reaction mechanisms involving this compound?

- Kinetic Studies : Use stopped-flow spectroscopy to measure rate constants under varying temperatures and pH.

- Isotopic Labeling : Incorporate or to trace pathway intermediates.

- Computational Studies : Perform DFT-based transition state analysis (e.g., Gaussian 16) to identify rate-determining steps .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational predictions and experimental bioactivity data?

- Validation : Reassess docking parameters (e.g., grid box size, force fields) and include solvent effects (e.g., implicit PBS models).

- Experimental Replication : Repeat assays under standardized conditions (e.g., fixed cell lines, incubation times).

- Meta-Analysis : Compare with structurally analogous oxazolidinones (e.g., 4-(pyridin-2-yl)-1,3-oxazolidin-2-one) to identify substituent-specific trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.